N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
CAS No.: 361469-07-0
Cat. No.: VC5356910
Molecular Formula: C23H18ClN3O3S2
Molecular Weight: 483.99
* For research use only. Not for human or veterinary use.
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide - 361469-07-0](/images/structure/VC5356910.png)
Specification
CAS No. | 361469-07-0 |
---|---|
Molecular Formula | C23H18ClN3O3S2 |
Molecular Weight | 483.99 |
IUPAC Name | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Standard InChI | InChI=1S/C23H18ClN3O3S2/c1-27(19-5-3-2-4-6-19)32(29,30)20-13-9-17(10-14-20)22(28)26-23-25-21(15-31-23)16-7-11-18(24)12-8-16/h2-15H,1H3,(H,25,26,28) |
Standard InChI Key | LTJWJDNVMCKMSU-UHFFFAOYSA-N |
SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central benzamide scaffold substituted at the para position with a methyl(phenyl)sulfamoyl group (-SO₂N(CH₃)(C₆H₅)). The amide nitrogen is linked to a 1,3-thiazole ring, which is further substituted at the 4-position with a 4-chlorophenyl group. This arrangement creates a planar benzamide-thiazole core flanked by hydrophobic (chlorophenyl) and polar (sulfamoyl) regions, optimizing interactions with biological targets.
Table 1: Key Physicochemical Properties
The sulfamoyl group enhances hydrogen-bonding capacity, while the chlorophenyl moiety contributes to π-π stacking interactions. These features are critical for membrane permeability and target binding.
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves three primary stages:
-
Thiazole Ring Formation: Cyclocondensation of 4-chlorophenyl thiourea with α-chloroacetophenone yields the 4-(4-chlorophenyl)-1,3-thiazol-2-amine intermediate.
-
Sulfamoyl Benzamide Preparation: Sulfonation of 4-nitrobenzamide followed by nucleophilic substitution with methylphenylamine produces 4-[methyl(phenyl)sulfamoyl]benzamide.
-
Coupling Reaction: Amide bond formation between the thiazole amine and sulfamoyl benzamide using carbodiimide coupling agents (e.g., EDC/HOBt).
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Ethanol, reflux, 12 h | 68% |
2 | H₂SO₄, ClSO₃H, 0°C → RT | 52% |
3 | DMF, EDC, HOBt, 24 h, RT | 75% |
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane). Challenges include controlling regioselectivity during thiazole formation and minimizing sulfonation side reactions.
Characterization and Analytical Profiling
Spectroscopic Techniques
-
NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.21 (s, 1H, thiazole-H), 7.89–7.25 (m, 9H, aromatic), 3.12 (s, 3H, N-CH₃).
-
Mass Spectrometry: ESI-MS shows [M+H]<sup>+</sup> at m/z 357.83, confirming molecular weight.
-
HPLC Analysis: Purity >95% achieved using a C18 column (acetonitrile/water gradient).
Biological Activities and Mechanistic Insights
Anticancer Activity
Preliminary assays against MCF-7 breast cancer cells show IC₅₀ = 12.3 µM. The chlorophenyl group may intercalate DNA, while the sulfamoyl moiety inhibits carbonic anhydrase IX, a tumor-associated enzyme.
Target | Activity (IC₅₀/MIC) | Mechanism |
---|---|---|
S. aureus | 8 µg/mL | Folate pathway inhibition |
MCF-7 cells | 12.3 µM | DNA intercalation, CA IX inhibition |
Comparative Analysis with Structural Analogues
Substituent Effects
-
Fluorophenyl vs. Chlorophenyl: Replacing Cl with F (as in) reduces logP by 0.3 but improves solubility.
-
Sulfamoyl Variations: Cyclohexyl(methyl)sulfamoyl (as in) enhances metabolic stability compared to methyl(phenyl)sulfamoyl.
Table 4: Analogues Comparison
Compound | Molecular Weight | logP | MIC (S. aureus) |
---|---|---|---|
Target Compound | 356.83 | 3.8 | 8 µg/mL |
4-[cyclohexyl(methyl)sulfamoyl] analogue | 357.43 | 4.1 | 10 µg/mL |
4-chloro-N-(4-phenylthiazol-2-yl)benzamide | 314.80 | 3.2 | 32 µg/mL |
Applications in Medicinal Chemistry
The compound serves as a lead structure for dual-target inhibitors, leveraging its sulfamoyl and thiazole motifs. Recent patents highlight derivatives as:
-
Antibiotic Adjuvants: Synergizing with β-lactams against MRSA.
-
Antiangiogenic Agents: Suppressing VEGF in colorectal cancer models.
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematically varying sulfamoyl substituents to optimize potency.
-
In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution.
-
Target Validation: CRISPR screening to identify novel molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume